molecular formula C32H20CoN8O6.Na<br>C32H20CoN8NaO6 B13774284 Cobaltate(1-), bis(2-((2-(amino-kappaN)-1-naphthalenyl)azo-kappaN1)-5-nitrophenolato(2-)-kappaO)-, sodium CAS No. 68966-98-3

Cobaltate(1-), bis(2-((2-(amino-kappaN)-1-naphthalenyl)azo-kappaN1)-5-nitrophenolato(2-)-kappaO)-, sodium

Cat. No.: B13774284
CAS No.: 68966-98-3
M. Wt: 694.5 g/mol
InChI Key: BBFMGPVGZQMPRF-UHFFFAOYSA-L
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Description

Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) is a complex compound with a cobalt center coordinated to two azo ligands. The compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds. One common method involves the diazotization of 2-amino-1-naphthylamine followed by coupling with 5-nitrosalicylaldehyde. The resulting azo compound is then reacted with a cobalt salt, such as cobalt chloride, in the presence of a base like sodium hydroxide to form the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different cobalt oxidation states.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state cobalt complexes.

    Substitution: Ligand substitution reactions can occur, where the azo ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange can be facilitated by using strong acids or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(II) complexes. Substitution reactions can result in a variety of cobalt-ligand complexes with different properties.

Scientific Research Applications

Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) has numerous applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and electrochemical materials.

Mechanism of Action

The mechanism by which Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) exerts its effects involves coordination chemistry. The cobalt center can interact with various substrates, facilitating electron transfer and catalytic processes. The azo ligands can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato(2-)]cobaltate(1-)
  • Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-)

Uniqueness

Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in a broader range of chemical reactions and applications compared to similar compounds .

Properties

CAS No.

68966-98-3

Molecular Formula

C32H20CoN8O6.Na
C32H20CoN8NaO6

Molecular Weight

694.5 g/mol

IUPAC Name

sodium;2-[(2-azanidylnaphthalen-1-yl)diazenyl]-5-nitrophenolate;cobalt(3+)

InChI

InChI=1S/2C16H11N4O3.Co.Na/c2*17-13-7-5-10-3-1-2-4-12(10)16(13)19-18-14-8-6-11(20(22)23)9-15(14)21;;/h2*1-9H,(H2-,17,18,19,21);;/q2*-1;+3;+1/p-2

InChI Key

BBFMGPVGZQMPRF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].[Na+].[Co+3]

Origin of Product

United States

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